molecular formula C9H13ClN2O B13462348 4-(2-Aminoethyl)benzamide hydrochloride

4-(2-Aminoethyl)benzamide hydrochloride

Cat. No.: B13462348
M. Wt: 200.66 g/mol
InChI Key: GHNGVSDYNFEZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

4-(2-aminoethyl)benzamide;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4H,5-6,10H2,(H2,11,12);1H

InChI Key

GHNGVSDYNFEZPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)C(=O)N.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Elucidation of Synthetic Routes for 4-(2-Aminoethyl)benzamide hydrochloride

The synthesis of the title compound can be approached through several strategic pathways, primarily involving the formation of the central amide bond from a suitable carboxylic acid and amine precursors.

The most conventional and widely practiced methods for synthesizing benzamides involve the coupling of a benzoic acid derivative with an amine. For 4-(2-Aminoethyl)benzamide, a logical precursor would be 4-(2-aminoethyl)benzoic acid or, more practically, a version where the ethylamine moiety is protected, such as with a tert-butoxycarbonyl (Boc) group, to prevent self-reaction and other side products.

The primary pathways for the crucial amide bond formation include:

Activation to Acyl Halides: The carboxylic acid is activated by converting it to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with ammonia to form the primary benzamide (B126). researchgate.netnih.gov If a protected precursor like N-Boc-4-(2-aminoethyl)benzoic acid is used, this method is followed by an amidation step and subsequent deprotection under acidic conditions, which also facilitates the formation of the final hydrochloride salt.

Use of Coupling Reagents: A more direct approach involves the use of coupling reagents that activate the carboxylic acid in situ. This method is prevalent in both laboratory and industrial settings to facilitate amide bond formation under milder conditions. ucl.ac.uk Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium salts. nih.gov The choice of reagent and solvent is critical for optimizing yield and minimizing side reactions. Dichloromethane (DCM) and dimethylformamide (DMF) are frequently used solvents, though a shift towards greener alternatives is ongoing. ucl.ac.uk

Direct Thermal Condensation: This method involves heating the carboxylic acid and amine (or ammonia source) to drive off water and form the amide bond. researchgate.netrsc.org While atom-economical, it often requires high temperatures, which can be unsuitable for sensitive substrates. nih.gov Lewis acids or boronic acid derivatives can be used as catalysts to lower the required temperature. nih.gov

Process optimization focuses on maximizing yield and purity by carefully selecting reagents, solvents, and reaction conditions, and minimizing the formation of impurities.

Table 1: Comparison of Established Amide Synthesis Methods

Method Activating Reagent(s) Typical Conditions Advantages Disadvantages
Acyl Halide Pathway Thionyl chloride (SOCl₂), Oxalyl chloride Anhydrous solvent, often requires base High reactivity, generally good yields Generates stoichiometric acidic waste (HCl), harsh conditions
Coupling Reagents EDC, HATU, T3P Room temperature, various solvents Mild conditions, high efficiency, broad substrate scope Generates stoichiometric byproducts, high cost of reagents
Direct Condensation None or Catalyst (e.g., ZrCl₄) High temperature (120-200 °C), water removal High atom economy, no activating agent waste Limited substrate scope, harsh conditions may be required

Alternative strategies for constructing the core structure of 4-(2-Aminoethyl)benzamide could involve building the molecule from different starting materials. For instance, a synthesis could commence from a 4-substituted benzonitrile. The ethylamine side chain could be introduced via various C-C bond-forming reactions, followed by reduction of the nitrile group to an amino group and subsequent hydrolysis to the primary amide.

Regarding stereochemistry, the parent compound this compound is achiral and does not possess any stereocenters. Therefore, stereochemical considerations are not a factor in its direct synthesis. However, should derivatives be synthesized with chiral centers—for example, by substitution on the α- or β-carbon of the ethylamino chain—enantioselective methods would become critical. Such methods could include the use of chiral starting materials, asymmetric hydrogenation, or stereoselective reductions. orgsyn.org

The synthesis of amides is a key area of focus for green chemistry, aiming to reduce waste and improve efficiency. sigmaaldrich.com Several innovative strategies are applicable to the synthesis of this compound.

Catalytic Direct Amidation: This approach avoids the use of stoichiometric activating agents and the waste they produce. ucl.ac.uk Catalysts based on boric acid, titanium, and ruthenium have been developed to facilitate the direct condensation of carboxylic acids and amines with water as the only byproduct. nih.govnih.govsigmaaldrich.comacs.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to amide bond formation, often proceeding in aqueous media under mild conditions. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation have been shown to accelerate amidation reactions, often leading to higher yields and shorter reaction times, sometimes under solvent-free conditions. researchgate.netresearchgate.net

Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more sustainable alternatives is a key goal. Research has demonstrated the feasibility of performing amide coupling reactions in less hazardous solvents. ucl.ac.uk

Table 2: Overview of Green Chemistry Strategies in Amide Synthesis

Strategy Description Key Advantages
Catalytic Direct Amidation Uses a catalyst (e.g., boronic acid, Ru-based) to directly couple an acid and amine. nih.govsigmaaldrich.com High atom economy; avoids stoichiometric activators and their waste.
Biocatalysis Employs enzymes to form the amide bond. rsc.org High selectivity; mild, aqueous reaction conditions; biodegradable catalyst.
Solvent-Free Reactions Reactants are heated directly, often with a catalyst like boric acid. researchgate.net Eliminates solvent waste; simple procedure; high reaction rates.
Reusable Catalysts Utilizes solid-supported catalysts (e.g., SBA-Pr-SO₃H) that can be recovered and reused. orientjchem.org Reduces catalyst waste and cost; simplifies product purification.

Design and Synthesis of Analogues and Derivatives of this compound

The 4-(2-Aminoethyl)benzamide scaffold serves as a valuable starting point for the development of novel, biologically active molecules. The design of these analogues is guided by established medicinal chemistry principles.

The modification of the parent structure is driven by strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties for a specific biological target.

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule—the aromatic ring, the ethyl linker, and the terminal amine—to probe how these changes affect biological activity. For instance, adding substituents to the benzene ring or altering the length of the linker can drastically influence target binding. nih.govnih.gov

Bioisosterism: This principle involves replacing a functional group with another that has similar physicochemical properties. This can lead to improved activity, reduced toxicity, or altered metabolic stability. For example, the benzamide group could be replaced by other hydrogen-bonding motifs. mdpi.com

Privileged Fragment Merging: This strategy combines structural motifs from different known active compounds into a single new molecule. This has been used to generate novel benzamide derivatives with potent activity as glucokinase activators. researchgate.net

Conformational Restriction: The flexibility of the ethyl linker can be constrained, for example by incorporating it into a ring system, to lock the molecule into a specific conformation that is optimal for binding to a biological target. mdpi.com

Table 3: Rational Design Principles for Benzamide Analogues

Design Principle Description Example Application
Structure-Activity Relationship (SAR) Systematic modification of the molecular structure to determine the influence of each part on biological activity. nih.gov Varying substitutions on the terminal benzene rings of benzamide-based HDAC inhibitors. nih.gov
Bioisosterism Replacement of functional groups with others having similar properties to enhance desired characteristics. mdpi.com Replacing a trifluoromethyl group with a pyridine ring in the design of pesticidal benzamides. mdpi.com
Privileged Fragment Merging Combining known bioactive structural fragments to create new hybrid molecules. researchgate.net Generating novel benzamide derivatives as glucokinase activators. researchgate.net
Conformational Control Modifying the structure to control the molecule's 3D shape and its fit within a biological target. mdpi.com Distinguishing between "closed" and "open" folds in antiandrogen drug design. mdpi.com

By applying the principles of rational design, the 4-(2-Aminoethyl)benzamide scaffold has been elaborated to create a diverse range of biologically active compounds and chemical probes.

Enzyme Inhibitors: Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors, with research focusing on achieving selectivity for specific HDAC isoforms. nih.govnih.gov By incorporating reactive groups, these inhibitors can be converted into photoaffinity probes to study enzyme-ligand interactions. nih.gov Furthermore, hybrid molecules incorporating both benzamide and sulfonamide moieties have been synthesized as potent inhibitors of carbonic anhydrase and acetylcholinesterase. nih.gov

Receptor Modulators: A series of benzamide derivatives have been designed and evaluated as glucokinase activators for potential use as antidiabetic agents. researchgate.net

Pesticidal Agents: Novel benzamides substituted with heterocyclic rings like 1,2,4-oxadiazole have been synthesized and shown to possess significant fungicidal and larvicidal activities. mdpi.com

Activity-Based Probes (ABPs): The general design of ABPs involves a reactive group (warhead), a reporter tag (like biotin or a fluorophore), and a linker, attached to a recognition element. rsc.org The benzamide scaffold can serve as the recognition element to direct the probe to a specific class of enzymes, such as HDACs. Photoreactive probes, often containing azido groups, are designed to form a covalent bond with their target upon UV irradiation, enabling target identification and validation. nih.gov

Table 4: Examples of Biologically Active Analogues and Probes Based on the Benzamide Scaffold

Analogue/Probe Class Structural Modification Biological Target/Application
HDAC Inhibitors Modification of linker length and terminal ring substitutions. nih.gov Histone Deacetylases (HDACs) for cancer therapy.
Photoaffinity Probes Incorporation of photoreactive groups (e.g., aryl azides). nih.gov Covalent labeling of HDACs to map binding modes.
Glucokinase Activators Merging of privileged fragments onto the benzamide core. researchgate.net Glucokinase for potential antidiabetic treatment.
Pesticidal Agents Substitution with pyridine-linked 1,2,4-oxadiazole. mdpi.com Fungal and insect targets for agricultural use.
Dual Enzyme Inhibitors Combination of benzamide and sulfonamide pharmacophores. nih.gov Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE).

Derivatization Strategies for Analytical and Imaging Applications

Derivatization is a chemical modification process used to convert a compound into a product with properties more suitable for a specific analytical or imaging technique sdiarticle4.com. For this compound, the primary aliphatic amine group is a key target for derivatization, enabling enhanced detection in analytical methods and the attachment of labels for molecular imaging. These strategies aim to improve detectability, chromatographic properties, or introduce a signaling moiety for visualization sdiarticle4.comddtjournal.com.

Derivatization for Analytical Applications

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is employed to enhance the sensitivity and selectivity of detection nih.gov. Since 4-(2-Aminoethyl)benzamide lacks a strong intrinsic chromophore or fluorophore, attaching a molecule with these properties to its primary amine group significantly lowers the limit of detection sdiarticle4.comnih.gov. The process typically occurs before chromatographic analysis (pre-column derivatization) sdiarticle4.com.

Common derivatizing agents for primary amines introduce moieties that are readily detectable by UV-Visible or fluorescence detectors tandfonline.comresearchgate.net. The reaction with the aminoethyl group of 4-(2-Aminoethyl)benzamide would result in a derivative with improved analytical characteristics.

Key Research Findings:

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives researchgate.netresearchgate.net. The reaction is typically carried out in a buffered, alkaline medium. The resulting dansylated 4-(2-Aminoethyl)benzamide would be readily quantifiable by fluorescence detection, a method known for its high sensitivity researchgate.net.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to yield intensely fluorescent isoindole derivatives sdiarticle4.comnih.gov. This reaction is fast and occurs at room temperature, making it suitable for automated pre-column derivatization systems nih.gov.

9-fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with primary and secondary amines to produce stable, highly fluorescent derivatives nih.govresearchgate.net.

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl): These reagents form fluorescent derivatives with primary and secondary amines ddtjournal.comtandfonline.com. The resulting NBD-adduct of 4-(2-Aminoethyl)benzamide would exhibit strong fluorescence, allowing for sensitive detection tandfonline.com.

The table below summarizes common derivatizing agents applicable to the primary amine of 4-(2-Aminoethyl)benzamide for analytical purposes.

Derivatizing AgentTarget Functional GroupResulting Derivative TypeDetection Method
Dansyl Chloride (DNS-Cl)Primary AmineFluorescent SulfonamideFluorescence researchgate.netresearchgate.net
o-Phthalaldehyde (OPA)Primary AmineFluorescent IsoindoleFluorescence nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl)Primary AmineFluorescent CarbamateFluorescence nih.govresearchgate.net
NBD-F / NBD-ClPrimary AmineFluorescent BenzofurazanFluorescence, UV-Vis ddtjournal.comtandfonline.com

Derivatization for Imaging Applications

For imaging applications, particularly in nuclear medicine with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), derivatization involves attaching a radionuclide to the molecule nih.govresearchgate.net. Benzamide derivatives are known to target melanin and have been explored as imaging agents for malignant melanoma nih.gov. The core structure of 4-(2-Aminoethyl)benzamide can be modified to incorporate radioisotopes for this purpose.

Key Research Findings:

Radioiodination for SPECT Imaging: Researchers have synthesized an analog, [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide, for SPECT imaging to explore the monoamine oxidase B (MAO-B) enzyme in the brain nih.gov. The radiosynthesis was achieved through a nucleophilic exchange of a brominated precursor nih.gov. This strategy demonstrates how the benzamide ring can be modified with a radiohalogen for imaging purposes. While the cerebral uptake was low, the study confirmed the feasibility of radiolabeling this class of compounds nih.gov.

Gallium-68 Labeling for PET Imaging: A novel benzamide derivative was labeled with Gallium-68 (⁶⁸Ga) for PET imaging of malignant melanoma nih.gov. The synthesis involved coupling a chelator, such as a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivative, to the benzamide structure. This chelator firmly holds the ⁶⁸Ga radiometal nih.govnih.gov. The resulting radiotracer, ⁶⁸Ga-SCN-NOTA-BZA, showed selective uptake in melanoma tumors in preclinical models, indicating its potential as a PET probe nih.gov. This approach highlights a versatile strategy where a bifunctional chelator is first attached to the core molecule, which is then used to complex a radiometal.

The table below details derivatization strategies for creating imaging agents based on the 4-(2-Aminoethyl)benzamide structure.

Derivative/AnalogRadioisotopeImaging ModalityApplication/Target
[¹²⁵I]N-(2-aminoethyl)-4-iodobenzamideIodine-125 (¹²⁵I)SPECTMonoamine Oxidase B (MAO-B) nih.gov
⁶⁸Ga-SCN-NOTA-BZAGallium-68 (⁶⁸Ga)PETMalignant Melanoma nih.gov

Preclinical Biological Activity and Mechanistic Elucidation

In Vitro Studies on Molecular and Cellular Interactions

In vitro studies are fundamental to characterizing the pharmacological profile of a compound. For 4-(2-Aminoethyl)benzamide hydrochloride, the available literature primarily points towards the activities of structurally similar compounds, which can suggest potential areas of biological activity for the parent compound.

Specific biological targets for this compound have not been extensively delineated in publicly available scientific literature. However, research on analogous N-(2-aminoethyl)benzamide structures provides insights into potential targets. A significant body of work has focused on halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide, which have been identified as competitive and time-dependent inhibitors of monoamine oxidase-B (MAO-B) nih.gov. This suggests that MAO-B could be a potential, though unconfirmed, biological target for this compound.

Furthermore, more complex benzamide (B126) derivatives have been investigated for their interaction with other targets. For instance, certain benzamide-containing compounds have been identified as histone deacetylase (HDAC) inhibitors nih.govnih.gov. Specifically, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide demonstrated inhibitory activity against class I HDACs nih.gov. While structurally more complex, these findings suggest that the benzamide scaffold is amenable to targeting enzymes involved in epigenetic regulation. The relevance of these findings to the simpler this compound remains to be experimentally verified.

However, the concept of allosteric modulation has been explored for other benzamide derivatives at various receptors. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand nih.govnih.govresearchgate.net. For example, studies on metabotropic glutamate (B1630785) receptor 2 (mGluR2) have shown that allosteric modulators can significantly impact the binding kinetics of orthosteric ligands nih.govresearchgate.net. While this demonstrates the potential for benzamide-like structures to act as allosteric modulators, there is no direct evidence to suggest that this compound functions in this capacity.

There is a lack of specific information regarding the effects of this compound on intracellular signaling pathways. The modulation of such pathways is typically a downstream consequence of a compound's interaction with its primary biological target(s). Given that the primary targets for this compound are not definitively established, the corresponding effects on signaling cascades have not been elucidated.

In broader contexts, compounds that inhibit targets like MAO-B or HDACs can have significant impacts on intracellular signaling. For instance, MAO-B inhibition can affect neurotransmitter levels and downstream signaling in neuronal cells. Similarly, HDAC inhibition can alter gene expression profiles, leading to widespread changes in cellular signaling and function aacrjournals.org. However, without direct experimental evidence, any potential effects of this compound on these pathways remain speculative.

The most relevant enzymatic activity data for compounds structurally related to this compound pertains to the inhibition of monoamine oxidase-B (MAO-B). A study on a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide demonstrated that these compounds are competitive, time-dependent inhibitors of MAO-B nih.gov. The inhibition was found to be reversible upon dialysis, suggesting a mechanism-based reversible inhibition nih.gov. The relative potencies of these analogues were rationalized based on steric and hydrophobic effects nih.gov.

In the realm of histone deacetylases (HDACs), more complex benzamide derivatives have shown inhibitory activity. For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was found to be a class I selective HDAC inhibitor with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively nih.gov. Another related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, was also a potent inhibitor of class I HDACs, particularly HDAC3 (IC50: 95.48 nM) nih.gov. It is important to note that these compounds have significantly different substitution patterns compared to this compound, which likely influences their target specificity and potency.

There is no available information on the modulation of serine proteases or lipoxygenases by this compound.

Table 1: Enzymatic Inhibition Data for Structurally Related Benzamide Derivatives

Compound ClassEnzyme TargetInhibition DataReference
Halo- and nitro-substituted N-(2-aminoethyl)benzamide analoguesMonoamine Oxidase-B (MAO-B)Competitive, time-dependent, reversible inhibitors nih.gov
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC1IC50: 95.2 nM nih.gov
HDAC2IC50: 260.7 nM nih.gov
HDAC3IC50: 255.7 nM nih.gov
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideHDAC3IC50: 95.48 nM nih.gov

This table presents data for compounds structurally related to this compound and should not be interpreted as data for the compound itself.

Specific data from cell-based functional assays or phenotypic screening for this compound is not available in the reviewed literature. Such assays are crucial for understanding the effect of a compound in a more biologically relevant context.

For related, more complex benzamide derivatives that inhibit HDACs, cell-based assays have been reported. For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibited antiproliferative activity against A2780 and HepG2 cancer cell lines nih.gov. Further studies in HepG2 cells showed that this compound induced G2/M phase cell cycle arrest and apoptosis nih.gov. Similarly, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide displayed solid tumor cell inhibitory activities, with an IC50 value of 1.30 μM against HepG2 cells nih.gov. These cellular effects are consistent with the mechanism of HDAC inhibition. The applicability of these findings to this compound is undetermined.

In Vivo Investigations in Animal Models (Non-Human Systems)

There is a lack of publicly available data from in vivo studies of this compound in animal models. Such studies would be essential to understand its pharmacokinetic profile, efficacy, and safety in a whole-organism context.

For some of the more complex, structurally related HDAC inhibitors, in vivo data exists. For instance, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide was shown to inhibit tumor growth in a xenograft model, with a tumor growth inhibition (TGI) of 48.89% nih.gov. This highlights that benzamide derivatives can exhibit in vivo activity, though these findings cannot be directly extrapolated to this compound.

Based on the available scientific literature, a detailed article focusing solely on the preclinical biological activity and structure-activity relationships of This compound cannot be generated.

Extensive searches for specific data on this compound, including its use in disease-relevant animal models, assessment of its biological efficacy in preclinical systems, discovery of pharmacodynamic biomarkers, and in vivo confirmation of its mechanism of action, did not yield specific results. Similarly, detailed information regarding its key pharmacophoric elements and quantitative structure-activity relationship (QSAR) modeling is not present in the public domain.

The available research focuses on related but structurally distinct benzamide derivatives. For instance, studies have been conducted on halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide as inhibitors of monoamine oxidase-B (MAO-B). nih.gov Other research has explored different benzamide analogs as negative allosteric modulators of nicotinic receptors or as agents to protect pancreatic β-cells. nih.govnih.gov However, this information is not directly applicable to this compound and falls outside the strict scope of the requested article.

Without specific research data for this compound, it is not possible to construct an accurate and informative article that adheres to the provided detailed outline. Generating content for the specified sections would require speculation and would not meet the standards of scientific accuracy.

Structure-Activity Relationship (SAR) and Computational Studies

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a small molecule and its potential biological targets at an atomic level. These in silico techniques can provide valuable insights into binding affinities, interaction modes, and the stability of the resulting complex, thereby guiding further experimental studies.

However, a comprehensive search of the scientific literature reveals a notable absence of specific molecular docking or molecular dynamics simulation studies conducted on this compound. While numerous computational studies have been performed on various other benzamide derivatives to explore their interactions with a wide range of biological targets, including enzymes and receptors, research focusing specifically on the molecular interaction profile of this compound is not publicly available at this time.

Studies on structurally related benzamides have successfully employed these computational approaches to elucidate mechanisms of action and predict binding affinities. For instance, in silico screening has been used to identify benzamide derivatives as inhibitors of targets like Rho-associated kinase-1 (ROCK1). Similarly, molecular docking has been a key tool in understanding the structure-activity relationships of benzamide derivatives as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). These examples highlight the utility of molecular modeling in the broader class of benzamide compounds.

Given the lack of direct research, any prediction of the target interaction profile for this compound would be purely speculative. The application of molecular docking and dynamics simulations would require the selection of one or more putative biological targets, followed by rigorous computational analysis to generate predictive models of the interaction. Such studies would be essential to hypothesize its mechanism of action and to guide the design of future pharmacological investigations.

As no specific data from molecular docking or dynamics simulations for this compound are available, a data table summarizing predicted binding affinities and key interactions cannot be provided. Further research in this area is warranted to computationally screen this compound against various biological targets and to simulate its dynamic behavior within the binding sites of potential protein partners.

Preclinical Pharmacokinetic and Biotransformation Studies

Excretion Routes and Clearance Mechanisms in Preclinical Models

Without specific studies on 4-(2-Aminoethyl)benzamide hydrochloride, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of preclinical studies are necessary before a comprehensive article on the pharmacokinetics and biotransformation of this compound can be written.

Pharmacokinetic Modeling and Prediction (Non-Human Data)

Following a comprehensive search of scientific literature and publicly available data, no specific preclinical pharmacokinetic modeling and prediction studies for the compound "this compound" were identified. Research databases and scientific publications did not yield data tables or detailed research findings related to the pharmacokinetic profile of this specific molecule in non-human subjects.

Pharmacokinetic modeling is a crucial component of preclinical drug development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies typically involve administering the compound to various animal species to understand its behavior in a biological system. The data generated from these non-human studies are then used to construct mathematical models that can predict the compound's pharmacokinetics in humans.

Commonly employed methods in preclinical pharmacokinetic modeling include:

Allometric Scaling: This technique uses pharmacokinetic parameters observed in different animal species and scales them based on body weight to predict human pharmacokinetic parameters.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and incorporate physiological and anatomical data from various species to simulate the compound's disposition in different organs and tissues. These models can provide a more mechanistic understanding of the drug's behavior.

While general principles of pharmacokinetic modeling for benzamide (B126) derivatives and other small molecules are well-established, the absence of specific data for "this compound" prevents a detailed analysis and the generation of specific data tables as requested. The successful application of such modeling techniques is entirely dependent on the availability of robust in vivo data from preclinical species.

Further research and publication of preclinical studies involving "this compound" would be necessary to enable a thorough evaluation and prediction of its pharmacokinetic properties. Without such foundational data, any attempt at pharmacokinetic modeling for this specific compound would be purely speculative.

Research Applications and Preclinical Translational Potential

Exploration of Potential Biological and Therapeutic Roles in Preclinical Disease Models

Investigation in Specific In Vitro Disease Models (e.g., cell lines, organoids)

There is no specific information available in peer-reviewed literature detailing the investigation of 4-(2-Aminoethyl)benzamide hydrochloride in in vitro disease models. Studies on specific cancer cell lines, primary cells, or organoid cultures to determine its biological activity, mechanism of action, or therapeutic potential have not been reported.

In Vitro Model TypeDisease AreaKey Findings for this compoundReference
Cell LinesN/ANo data availableN/A
OrganoidsN/ANo data availableN/A
Primary CellsN/ANo data availableN/A

Efficacy and Proof-of-Concept in Relevant Animal Models

No published studies demonstrating the efficacy or providing proof-of-concept for this compound in animal models of disease were identified. Research detailing its pharmacological effects, therapeutic efficacy, or target engagement in living organisms is not available in the public domain.

Animal ModelDisease IndicationSummary of Efficacy for this compoundReference
N/AN/ANo data availableN/A

Utility as Chemical Probes for Elucidating Biological Pathways

The potential for this compound to be used as a chemical probe has not been described in the scientific literature. For a compound to serve as a chemical probe, it typically requires well-characterized potency, selectivity, and a known mechanism of action against a specific biological target. This information is not currently available for this compound.

Development of Research Reagents and Analytical Standards

While this compound may be available from chemical suppliers for general laboratory use, there is no specific information on its development or widespread use as a characterized research reagent or a certified analytical standard for specific biological or chemical assays.

Intellectual Property and Patent Landscape (Research Perspective)

A search of patent databases does not reveal specific patents or patent applications that claim this compound for therapeutic uses or applications in preclinical research. The intellectual property landscape for this specific compound appears to be undeveloped from a research and therapeutic perspective.

Conclusion and Future Research Trajectories

Synthesis of Key Preclinical Research Findings on 4-(2-Aminoethyl)benzamide hydrochloride

Preclinical research specifically focused on this compound is notably limited in publicly accessible scientific literature. However, significant insights can be drawn from studies on its close structural analogues. Research into this class of compounds has primarily centered on their potential as enzyme inhibitors.

A key area of investigation has been the inhibition of monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of neurotransmitters and a target in the management of neurodegenerative diseases. Studies on a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have revealed them to be potent, competitive, and reversible inhibitors of MAO-B. nih.gov For instance, the closely related compound, N-(2-aminoethyl)-4-chlorobenzamide, has been identified as a significant MAO-B inactivator. nih.gov The potency of these analogues is influenced by steric and hydrophobic effects of the substituents on the benzamide (B126) ring. nih.gov

Furthermore, the broader N-(2-aminoethyl)benzamide scaffold has served as a foundational structure in medicinal chemistry for developing agents with diverse biological activities. Modifications of this core have led to the discovery of potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov Specifically, a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides demonstrated high efficacy, with some compounds showing activity at nanomolar concentrations in vitro. nih.gov

The core structure is also utilized in biochemical research as a labeling reagent. For example, it is used for the separation and preparation of N-glycans, which is crucial for studying their role in various biological processes.

The table below summarizes key findings from preclinical research on analogues of this compound.

Compound ClassBiological Target/ApplicationKey Findings
Halo- and nitro-substituted N-(2-aminoethyl)benzamide analoguesMonoamine Oxidase-B (MAO-B)Potent, competitive, and reversible inhibitors. Potency is influenced by steric and hydrophobic properties of substituents. nih.gov
N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analoguesTrypanosoma bruceiHighly potent antiparasitic activity, with some analogues effective at EC₅₀ = 0.001 μM. nih.gov
N-(2-aminoethyl)benzamideBiochemical ReagentUsed as a labeling reagent (AEAB) for the separation and analysis of N-glycans by HPLC.

Identification of Critical Knowledge Gaps and Unresolved Challenges

The primary and most critical knowledge gap is the near-complete absence of published preclinical data for this compound itself. While research on its analogues provides a foundation for hypothesizing potential activities, there is no direct evidence of its biological effects.

Key unresolved challenges and knowledge gaps include:

Pharmacological Profile: The specific biological targets of this compound are unknown. It has not been screened against a broad panel of enzymes or receptors to determine its primary mechanism of action.

Enzyme Inhibition Specificity: Although analogues are known MAO-B inhibitors, the potency and selectivity of the unsubstituted parent compound against MAO-B versus MAO-A have not been determined.

Structure-Activity Relationship (SAR): The SAR for the unsubstituted this compound is not established. Understanding how the absence of substitutions on the phenyl ring affects binding and activity compared to its halogenated or nitrated analogues is crucial.

Pharmacokinetics and Metabolism: There is no information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Therapeutic Potential: Without preclinical data, any potential therapeutic applications remain entirely speculative.

Proposed Directions for Future Research

To address the existing knowledge gaps, a structured research program is necessary. Future investigations should be directed toward systematically characterizing the compound's biological activity and exploring its potential for therapeutic development.

Refinement of Mechanistic Understanding

The initial step should be to elucidate the fundamental mechanism of action. Based on the data from its analogues, a primary hypothesis is its activity as a monoamine oxidase inhibitor.

In Vitro Enzyme Assays: The compound should be tested for its inhibitory activity against purified human MAO-A and MAO-B to determine its potency (IC₅₀) and selectivity.

Broad Target Screening: To uncover novel mechanisms, the compound should be screened against a comprehensive panel of pharmacological targets, including other enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters.

Biophysical Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to confirm direct binding to identified targets and determine binding kinetics.

Exploration of Novel Structural Modifications and Analogues

Systematic structural modification is a proven strategy to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

SAR Studies: A focused library of analogues should be synthesized by introducing a variety of substituents at the 2, 3, 4, and 5 positions of the benzamide ring. This would clarify the electronic and steric requirements for optimal activity.

Bioisosteric Replacement: The benzamide core could be replaced with other chemical groups (bioisosteres) to explore new chemical space and potentially improve drug-like properties or discover novel biological activities.

Side Chain Modification: The 2-aminoethyl side chain could be altered in length, rigidity, or by adding substituents to probe its role in target engagement.

Development of Advanced Preclinical Models and Research Tools

Once a primary biological target is confirmed, appropriate preclinical models will be essential to evaluate the compound's potential efficacy.

Cell-Based Assays: If the compound is confirmed as a potent MAO-B inhibitor, cell-based models measuring neurotransmitter levels (e.g., dopamine) in neuronal cell lines (e.g., SH-SY5Y) would be a logical next step.

Animal Models of Disease: For a confirmed MAO-B inhibitor, efficacy could be tested in established rodent models of Parkinson's disease, such as the MPTP-induced or 6-OHDA-induced neurodegeneration models.

Development of Probes: Radiolabeled or fluorescently tagged versions of the most potent analogues could be developed as research tools to study target engagement and distribution in vivo using techniques like positron emission tomography (PET).

Bridging Preclinical Discoveries to Further Research Investigations

A clear translational pathway should guide the progression from initial discoveries to more advanced preclinical development.

Lead Optimization: Promising initial "hits" from the analogue screening should undergo a rigorous lead optimization process to enhance potency, selectivity, and ADME properties.

In Vivo Pharmacokinetic Studies: Compounds that show high in vitro potency and efficacy in cell-based models should be advanced to in vivo pharmacokinetic studies in rodents to assess their bioavailability, half-life, and brain penetration.

Early Safety Assessment: Preliminary toxicology studies, including cytotoxicity assays and off-target screening, should be conducted early in the process to identify and mitigate potential liabilities. Successful navigation of these stages would provide the necessary foundation for more extensive investigational studies.

Q & A

Q. What are the common synthetic routes for 4-(2-Aminoethyl)benzamide hydrochloride derivatives?

The synthesis typically involves a multi-step approach:

  • Boc-protection : Start with N-Boc-2-aminoacetaldehyde to protect the amine group during subsequent reactions .
  • Benzoylation : React with substituted benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under anhydrous conditions to form intermediates .
  • Deprotection : Remove the Boc group using HCl in dioxane or methanol, yielding the hydrochloride salt .
  • Purification : Final products are isolated via HPLC or recrystallization, with yields ranging from 54% to 98% depending on substituents .

Example: Compound 65 (N-(2-Aminoethyl)-N-{4-[(4-chlorophenyl)methoxy]phenyl}-4-fluoro-2-(trifluoromethyl)benzamide hydrochloride) was synthesized via this route with 69% yield .

Q. How is structural characterization performed for these compounds?

  • 1H NMR : Used to confirm substituent positions and amine protonation (e.g., δ 8.2–10.5 ppm for aromatic protons in d6-DMSO) .
  • ESI-MS : Validates molecular weight and salt formation (e.g., [M+H]+ peaks corresponding to the hydrochloride salt) .
  • Purity assessment : HPLC with UV detection (e.g., >95% purity thresholds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-(2-Aminoethyl)benzamide derivatives?

Key factors include:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) on the benzoyl chloride enhance reactivity, as seen in Compound 73 (75% yield) vs. Compound 69 (54% yield) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysis : Base catalysts (e.g., triethylamine) neutralize HCl byproducts, driving reactions to completion .

Q. What computational methods predict the biological activity of these compounds?

  • Docking studies : Tools like Glide (Schrödinger) perform systematic ligand-receptor interaction analyses. For example, rigid receptor docking with OPLS-AA force fields achieved <1 Å RMSD accuracy in 50% of tested complexes .
  • QSAR modeling : Correlate substituent properties (e.g., logP, Hammett constants) with inhibitory activity against targets like Trypanosoma brucei .

Q. How do structural modifications influence pharmacological efficacy?

  • Phenyl ring substituents : Chlorine atoms at the 4-position (e.g., Compound 21) enhance target binding via hydrophobic interactions, while methoxy groups reduce activity due to steric hindrance .
  • Aminoethyl chain flexibility : Longer chains (e.g., propyl vs. ethyl) decrease blood-brain barrier penetration, as shown in pharmacokinetic studies of related benzamides .

Q. How should researchers address contradictory data in biological assays?

  • Control standardization : Use consistent enzyme sources (e.g., recombinant vs. wild-type T. brucei) to minimize variability .
  • Dose-response curves : Validate IC₅₀ values across multiple replicates (e.g., Compound 16 showed 79% inhibition at 10 µM but 45% at 1 µM) .
  • Meta-analysis : Compare results with structurally analogous inhibitors (e.g., AEBSF hydrochloride, a serine protease inhibitor with similar sulfonyl fluoride motifs) .

Methodological Considerations

Q. What analytical techniques resolve isomeric impurities in synthesis?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns .
  • NOESY NMR : Identifies spatial proximity of substituents to distinguish regioisomers (e.g., Compounds 18 and 19 with 51% vs. 90% yields due to positional chlorine differences) .

Q. How is stability assessed for hydrochloride salts under storage?

  • Accelerated degradation studies : Expose compounds to 40°C/75% RH for 4 weeks; monitor via TLC or HPLC for hydrolysis products (e.g., free amine formation) .
  • pH-dependent solubility : Test solubility in buffers (pH 1–7) to identify optimal storage conditions (e.g., pH 4–5 for maximum salt stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.